

Amfenac Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Amfenac sodium*

Cat. No.: *B1665971*

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Introduction

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), is the sodium salt of (2-amino-3-benzoylphenyl)acetic acid.^[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.^[1] This technical guide provides an in-depth overview of the chemical properties and structural attributes of **amfenac sodium**, crucial for its application in research and pharmaceutical development.

Chemical and Physical Properties

Amfenac sodium is typically available as a light yellow to yellow solid and may exist in both anhydrous and monohydrate forms.^[1] The sodium salt form enhances its aqueous solubility compared to its parent compound, amfenac.^[1]

Quantitative Physicochemical Data

Property	Value	Source(s)
Chemical Name	sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate	[1]
Molecular Formula	C ₁₅ H ₁₄ NNaO ₄ (monohydrate)	[1] [2]
Molecular Weight	295.26 g/mol (monohydrate)	[1] [2]
CAS Number	61618-27-7 (monohydrate), 61941-56-8 (anhydrous)	[1]
Parent Compound (Amfenac) CID	2136	[1]
Predicted pKa (Strongest Acidic)	3.95 (Chemaxon)	[1]
Predicted pKa (Strongest Basic)	1.77 (Chemaxon)	[1]
IC ₅₀ for COX-1	0.25 μM (250 nM)	[3]
IC ₅₀ for COX-2	0.15 μM (150 nM)	[3]

Solubility

Solvent	Solubility	Conditions	Source(s)
Water	50 mg/mL	Ultrasonic treatment may be needed.	[1]
DMSO	59 - 150 mg/mL	Ultrasonic treatment and warming may be needed.	[1] [3]
Ethanol	4 mg/mL	-	[1] [3]

An experimental melting point for **amfenac sodium** is not consistently reported in publicly available literature.[\[1\]](#) For comparison, the related NSAID mefenamic acid has a melting point of 230-231 °C.[\[1\]](#) The thermal behavior of NSAID sodium salts can be complex and may result in decomposition before melting.[\[1\]](#)

Chemical Structure

Amfenac is an oxo monocarboxylic acid where one of the phenyl groups of a benzophenone core is substituted by an amino group and a carboxymethyl group.[\[4\]](#)

Figure 1: Chemical structure of **Amfenac Sodium**.

Spectroscopic Properties

Detailed experimental spectra for **amfenac sodium** are not readily available in the public domain. However, based on its chemical structure, the following spectroscopic characteristics can be predicted.[\[1\]](#)

UV-Visible Spectroscopy

As an aromatic compound, amfenac is expected to show strong absorbance in the UV region. For the related compound bromfenac sodium, a λ_{max} of 268 nm has been reported.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **amfenac sodium** is expected to exhibit characteristic absorption bands for its various functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretching (primary amine)	3300-3500 (two bands)
C=O stretching (ketone)	1650-1680
C=O stretching (carboxylate anion)	1550-1610 (asymmetric), 1400-1450 (symmetric)
C-N stretching	1250-1350
Aromatic C-H stretching	~3000-3100
Aromatic C=C bending	1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would provide detailed structural information.

¹H-NMR (Predicted):

- Aromatic protons: 6.5 - 8.0 ppm
- -CH₂- (acetic acid side chain): ~3.5 ppm
- -NH₂ protons: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C-NMR (Predicted):

- C=O (ketone): 190-200 ppm
- C=O (carboxylate): 170-180 ppm
- Aromatic carbons: 110-150 ppm
- -CH₂-: ~40 ppm

Mechanism of Action

Amfenac sodium exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^{[5][6]} These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.^[6] By blocking the COX enzymes, amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H₂, the precursor for various other prostaglandins and thromboxanes.^{[5][7]} Amfenac exhibits a slightly higher affinity for COX-2 over COX-1.^[8]

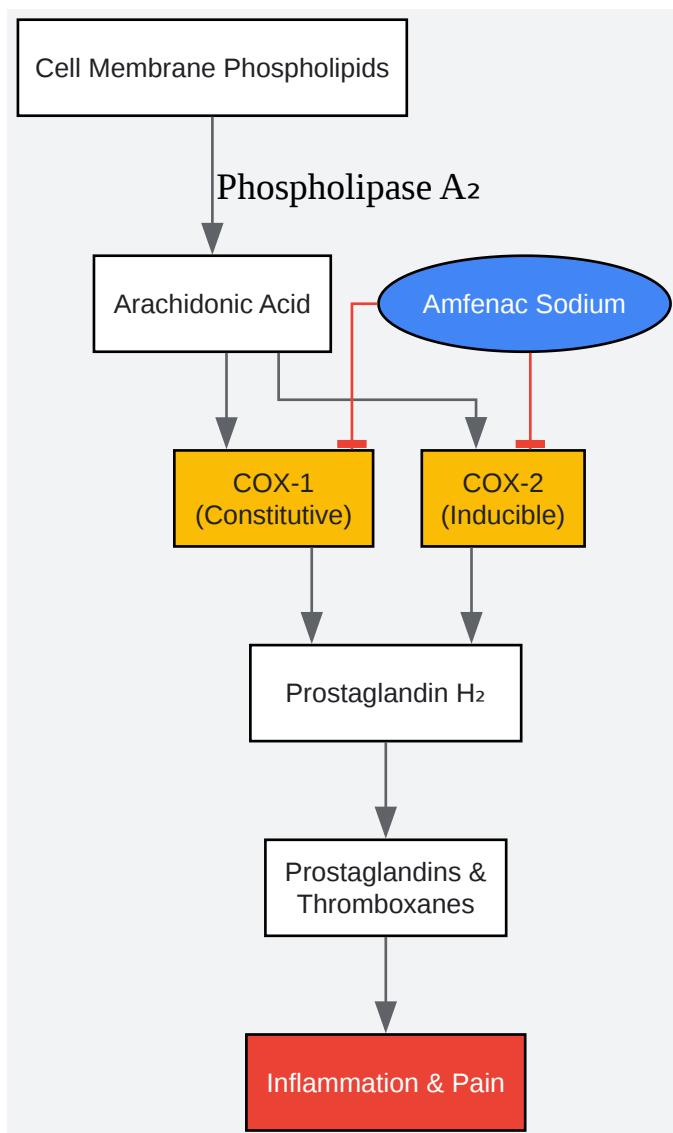
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Figure 2: Mechanism of action of **Amfenac Sodium**.

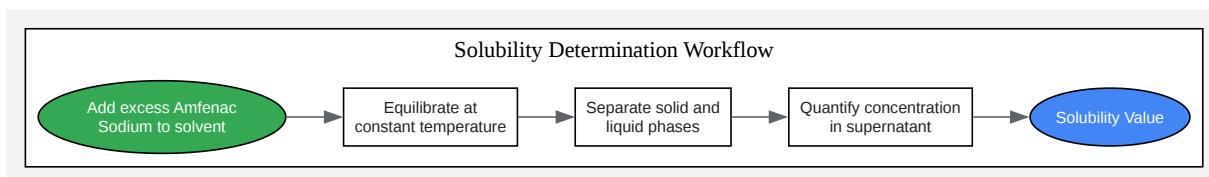
Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

- Preparation of Saturated Solution: An excess amount of **amfenac sodium** is added to a known volume of the desired solvent in a sealed container.[1]

- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
- Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the solution.[1]
- Quantification: The concentration of **amfenac sodium** in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]



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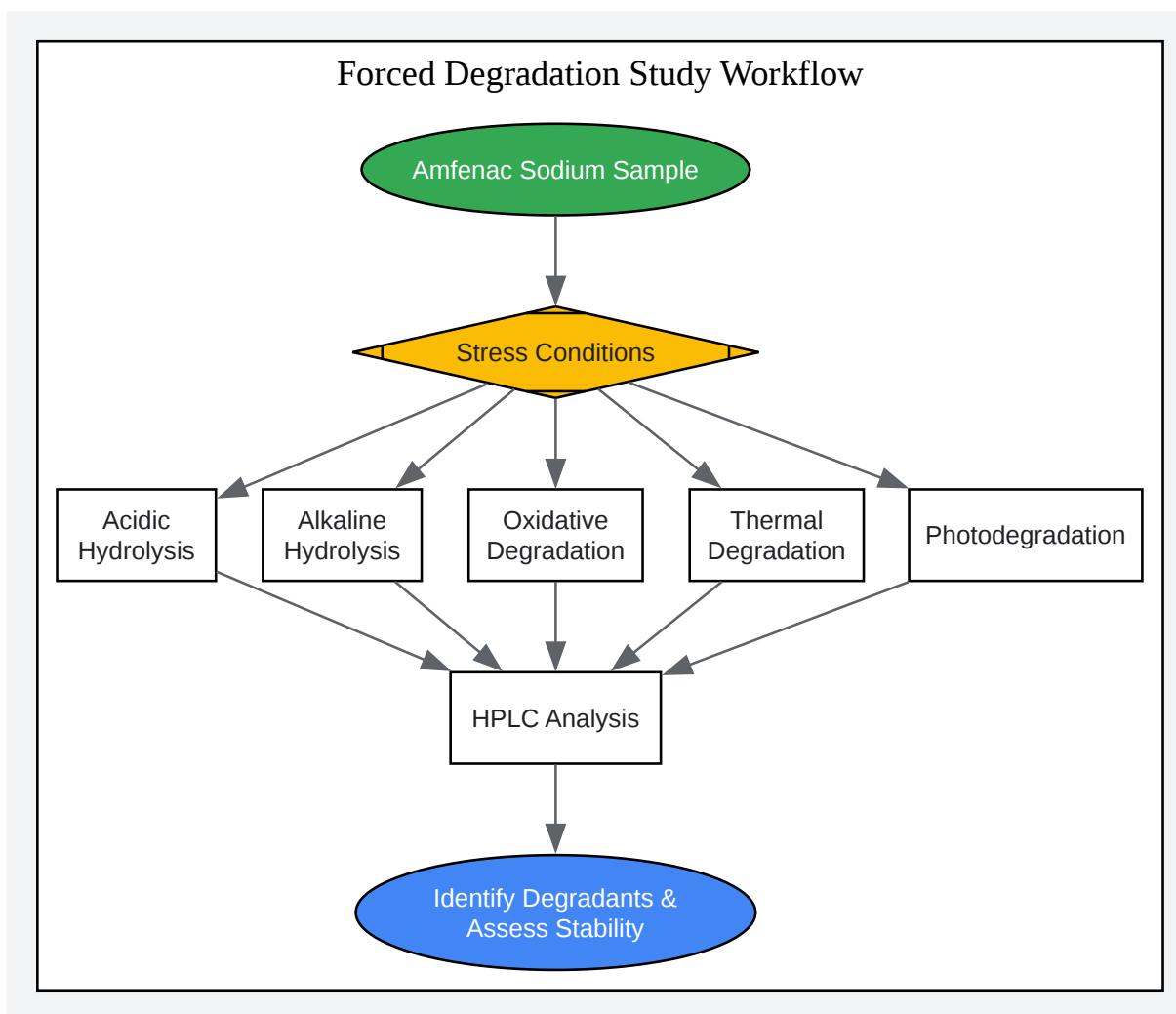
Figure 3: Workflow for determining the solubility of **Amfenac Sodium**.

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.

- Stress Conditions: Solutions of **amfenac sodium** are subjected to various stress conditions as per ICH guidelines, including:
 - Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[1]
 - Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[1]
 - Oxidative Degradation: 3% H₂O₂ at room temperature.[1]
 - Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).[1]

- Photodegradation: Exposing the solid drug or a solution to UV and visible light.[1]
- Sample Analysis: The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the drug from its degradation products.[1] A patent mentions that a major decomposition product is 7-benzoyl-2-oxindole.[1]



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Figure 4: Workflow for a forced degradation study of **Amfenac Sodium**.

Conclusion

This technical guide has summarized the core chemical properties and structural features of **amfenac sodium** based on currently available scientific literature. While foundational characteristics are well-documented, further experimental investigation into properties such as

the melting point, pKa, and polymorphism is warranted to establish a more complete physicochemical profile. The provided experimental protocols serve as a foundation for such characterization studies, which are vital for the continued development and quality control of **amfenac sodium**-based pharmaceutical products.

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